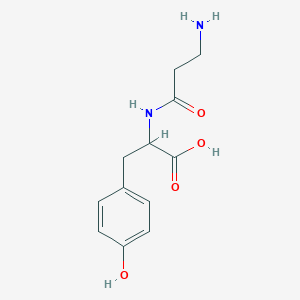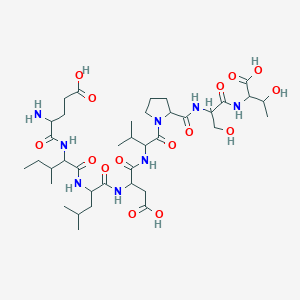
H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-Ser-DL-xiThr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fibronectin CS-1 Fragment (1978-1985) is a peptide sequence derived from the human fibronectin protein. This fragment is located within the type III homology connecting segment (IIICS) of fibronectin and contains the Leu-Asp-Val (LDV) motif, which is recognized as a cell adhesion motif. This sequence plays a crucial role in cell attachment and migration by binding to integrin receptors on the cell surface .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fibronectin CS-1 Fragment (1978-1985) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or HATU, and cleavage reagents such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of Fibronectin CS-1 Fragment (1978-1985) typically involves large-scale SPPS. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fibronectin CS-1 Fragment (1978-1985) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It can also participate in binding interactions with integrin receptors and other proteins.
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, HBTU or HATU as coupling agents, and bases like DIPEA.
Cleavage: Trifluoroacetic acid for deprotection and cleavage from the resin.
Major Products Formed
The major product formed from these reactions is the Fibronectin CS-1 Fragment (1978-1985) peptide itself. During binding interactions, the peptide forms complexes with integrin receptors and other cell surface proteins .
Wissenschaftliche Forschungsanwendungen
Fibronectin CS-1 Fragment (1978-1985) has a wide range of applications in scientific research:
Cell Adhesion Studies: Used to study cell attachment and migration by binding to integrin receptors on various cell types.
Cancer Research: Investigated for its role in tumor cell attachment and metastasis inhibition.
Gene Transduction: Enhances retroviral-mediated gene transduction by aiding the co-localization of target cells and viral particles.
Tissue Engineering: Utilized in the development of biomaterials that promote cell adhesion and tissue regeneration.
Wirkmechanismus
Fibronectin CS-1 Fragment (1978-1985) exerts its effects by binding to integrin receptors, specifically α₄β₁ and α₄β₇, on the cell surface. This interaction promotes cell adhesion, migration, and signaling pathways involved in cell survival and proliferation. The peptide enhances gene transduction by facilitating the close proximity of viral particles and target cells, thereby increasing the efficiency of viral-mediated gene transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fibronectin CS-1 Fragment (1978-1982): Another fragment derived from the same region of fibronectin, containing the EILDV sequence.
Fibronectin RGD Peptide: Contains the Arg-Gly-Asp (RGD) motif, which also binds to integrin receptors but has different cell adhesion properties.
Uniqueness
Fibronectin CS-1 Fragment (1978-1985) is unique due to its specific LDV motif, which selectively binds to integrin receptors involved in cell adhesion and migration. This specificity makes it particularly useful in studies related to cell attachment, cancer metastasis, and gene transduction .
Eigenschaften
Molekularformel |
C38H64N8O15 |
|---|---|
Molekulargewicht |
873.0 g/mol |
IUPAC-Name |
4-amino-5-[[1-[[1-[[3-carboxy-1-[[1-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H64N8O15/c1-8-19(6)29(44-31(53)21(39)11-12-26(49)50)36(58)41-22(14-17(2)3)32(54)40-23(15-27(51)52)33(55)43-28(18(4)5)37(59)46-13-9-10-25(46)35(57)42-24(16-47)34(56)45-30(20(7)48)38(60)61/h17-25,28-30,47-48H,8-16,39H2,1-7H3,(H,40,54)(H,41,58)(H,42,57)(H,43,55)(H,44,53)(H,45,56)(H,49,50)(H,51,52)(H,60,61) |
InChI-Schlüssel |
FLNMCNFAJCMMHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)

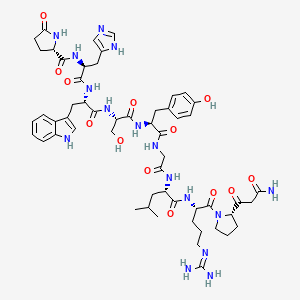
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
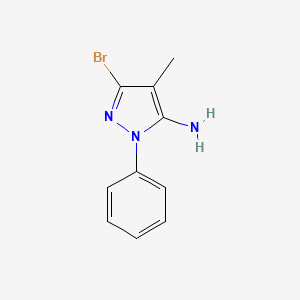
![5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone](/img/structure/B12325050.png)
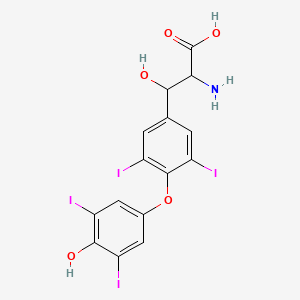
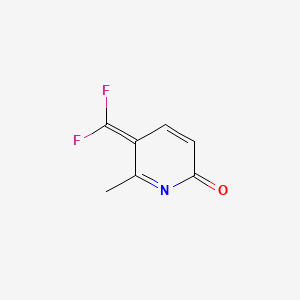
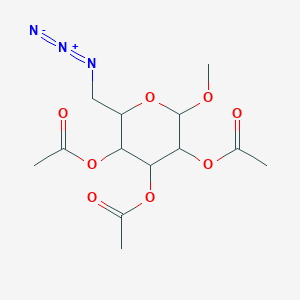
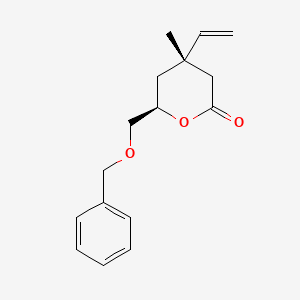
![11-Methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one](/img/structure/B12325074.png)
![3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B12325075.png)
![Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride](/img/structure/B12325076.png)
